
(7-Chloro-3-benzofuryl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Chloro-3-benzofuryl)methanol is a chemical compound with the molecular formula C9H7ClO2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a chloro group at the 7th position and a methanol group at the 3rd position on the benzofuran ring gives this compound unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Chloro-3-benzofuryl)methanol typically involves the chlorination of 3-benzofurylmethanol. One common method is the reaction of 3-benzofurylmethanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar chlorination reactions with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions: (7-Chloro-3-benzofuryl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding 3-benzofurylmethanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products:
Oxidation: 7-Chloro-3-benzofurylcarboxylic acid.
Reduction: 3-Benzofurylmethanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
(7-Chloro-3-benzofuryl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives.
Medicine: Benzofuran derivatives, including this compound, are explored for their potential as therapeutic agents.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (7-Chloro-3-benzofuryl)methanol is not well-documented. benzofuran derivatives generally exert their effects by interacting with various molecular targets and pathways. For example, they may inhibit specific enzymes or interfere with cellular signaling pathways, leading to their observed biological activities .
Comparison with Similar Compounds
3-Benzofurylmethanol: Lacks the chloro group, making it less reactive in certain chemical reactions.
7-Chlorobenzofuran: Lacks the methanol group, affecting its solubility and reactivity.
Benzofuran: The parent compound without any substituents, used as a starting material for various derivatives.
Uniqueness: (7-Chloro-3-benzofuryl)methanol is unique due to the presence of both the chloro and methanol groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H7ClO2 |
|---|---|
Molecular Weight |
182.60 g/mol |
IUPAC Name |
(7-chloro-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C9H7ClO2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,11H,4H2 |
InChI Key |
DAWHFKLQNUXZBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


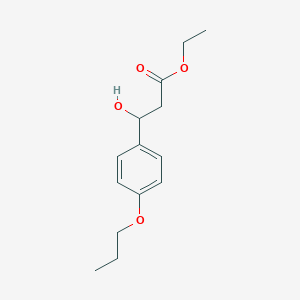
![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)
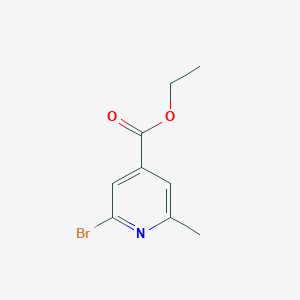
![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679836.png)
![9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13679837.png)
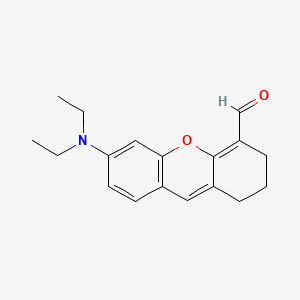

![1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol](/img/structure/B13679852.png)
![Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B13679854.png)
![3-Hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid](/img/structure/B13679856.png)
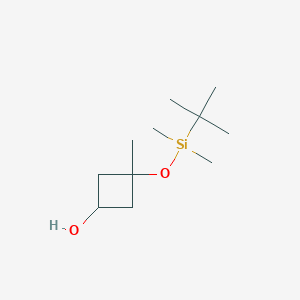
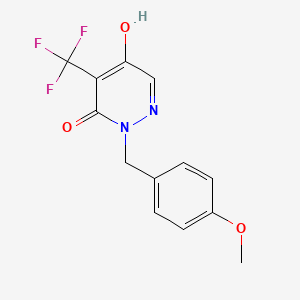
![Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679859.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13679860.png)
